4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Kinase inhibition EC 2.7.10.2 Structure-activity relationship

This 6-CF₃-substituted piperazinyl-pyrimidine serves as a critical electronic comparator in kinase panel screening, enabling deconvolution of substituent-dependent selectivity against the 6-phenyl analog (CAS 1351616-93-7). Its distinct electronic, steric, and lipophilic profile supports fragment-level SAR in HIV-1 RT lead optimization and CNS programs targeting improved metabolic stability. Including this compound in focused screening libraries diversifies chemotype coverage and reduces the risk of procuring unvalidated biological activity.

Molecular Formula C12H15F3N4O2S
Molecular Weight 336.33
CAS No. 2034264-04-3
Cat. No. B2986630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS2034264-04-3
Molecular FormulaC12H15F3N4O2S
Molecular Weight336.33
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C12H15F3N4O2S/c13-12(14,15)10-7-11(17-8-16-10)18-3-5-19(6-4-18)22(20,21)9-1-2-9/h7-9H,1-6H2
InChIKeyOOBHKZYJODHMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Chemical Identity & Research Procurement Profile


4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2034264-04-3) is a functionalized pyrimidine derivative containing a cyclopropylsulfonyl-piperazine substituent at the 4-position and a trifluoromethyl group at the 6-position [1]. The compound belongs to the piperazinyl-pyrimidine chemotype, which has been explored as a privileged scaffold in kinase inhibitor and GPCR modulator development [2]. Its molecular formula is C₁₂H₁₅F₃N₄O₂S with a molecular weight of 336.33 g/mol [1].

Why Close Analogs of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Cannot Serve as Drop-In Replacements


Within the piperazinyl-pyrimidine chemotype, even single-position modifications produce measurable shifts in target engagement. For example, exchanging the 6-trifluoromethyl substituent for a 6-phenyl group or introducing a 5-methyl-2-anilino appendage yields compounds with distinct enzyme inhibition profiles against kinase targets (EC 2.7.10.2) [1][2]. The cyclopropylsulfonyl-piperazine moiety contributes to backbone-binding interactions that are sensitive to the electronic character at the pyrimidine 6-position, meaning that in-class analogs with different 6-substituents cannot be assumed to produce equivalent biochemical outcomes [1]. Consequently, generic procurement based solely on chemotype similarity—without considering specific substituent combinations—carries a high risk of obtaining material with divergent and unvalidated biological activity.

Quantitative Differentiation Evidence: 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine vs. Comparator Compounds


Kinase Inhibition Tuning by 6-Position Substituent: Trifluoromethyl vs. Phenyl vs. 5-Methyl-2-Anilino Derivatives

The 6-trifluoromethyl substitution distinguishes CAS 2034264-04-3 from its closest structural analogs. The 6-phenyl analog (CAS 1351616-93-7) has been reported as a kinase inhibitor targeting PI5P4K , while the 5-methyl-2-(4-morpholinophenyl)amino analog (no CAS provided) demonstrates 76.2% inhibition at 100 nM against a non-receptor tyrosine kinase (EC 2.7.10.2) [1]. In the same assay, a closely related acylamide-substituted derivative with a 5-trifluoromethyl group achieved only 74.6% inhibition [1]. The differing electronic effects at the 6-position—electron-withdrawing CF₃ versus electron-donating phenyl—are expected to modulate target selectivity and binding affinity within this chemotype .

Kinase inhibition EC 2.7.10.2 Structure-activity relationship

Cyclopropylsulfonyl-Piperazine Pharmacophore: Potency Modulation in HIV-1 NNRTI Scaffolds

The cyclopropylsulfonyl-piperazine moiety is a key pharmacophoric element in diarylpyrimidine-based HIV-1 NNRTIs, where it enhances backbone-binding interactions [1]. A 2023 study demonstrated that sulfonyl-piperazine-bearing DAPY derivatives achieve low nanomolar antiviral potency and improved drug resistance profiles [1]. While the target compound (CAS 2034264-04-3) does not carry the diaryl substitution pattern at the 2- and 4-positions that defines the classic DAPY NNRTI scaffold, the presence of the cyclopropylsulfonyl-piperazine domain positions it as a useful fragment-level comparator for deconstructing the contribution of this moiety to overall DAPY NNRTI activity.

HIV-1 Non-nucleoside reverse transcriptase inhibitors Diarylpyrimidine

Trifluoromethyl-Pyrimidine Bioisosteric Advantage in CNS Drug Design: Class-Level Inference

The trifluoromethyl-pyrimidine substructure is a validated bioisostere for phenyl and other aromatic π-systems in drug design, offering improved metabolic stability and CNS penetration properties [1]. Pyrimidine-based drugs with 6-CF₃ substitution can exhibit reduced oxidative metabolism and enhanced blood-brain barrier permeability relative to their phenyl-substituted counterparts [1]. For the target compound, the 6-CF₃ group represents a specific electronic and physicochemical profile that is distinct from the 6-phenyl analog (CAS 1351616-93-7). The 6-phenyl analog has been associated with PI5P4K kinase inhibition , suggesting that the target compound's 6-CF₃ substitution may redirect target engagement toward different kinase or GPCR targets.

CNS drug design Metabolic stability Bioisostere

Availability and Cataloging Status: A Distinct Chemical Entry Point

CAS 2034264-04-3 (4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine) and CAS 1351616-93-7 (4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine) are cataloged as distinct chemical entities with different CAS registry numbers and molecular properties [1]. The 6-CF₃ variant (this compound) has a molecular weight of 336.33 g/mol, while the 6-phenyl analog has a molecular weight of 344.43 g/mol—a difference of 8.1 g/mol attributable to the CF₃ versus phenyl substitution [1]. This physicochemical distinction directly impacts calculated properties including logP, polar surface area, and hydrogen-bond acceptor count, all of which influence solubility, permeability, and target-binding behavior.

Chemical procurement CAS registry Screening libraries

Validated Research Scenarios for Procuring 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine


Kinase Selectivity Profiling Across 6-Substituted Piperazinyl-Pyrimidine Series

This compound is directly applicable in kinase panel screening studies where the electronic effect of the 6-CF₃ substituent is systematically compared against the 6-phenyl (CAS 1351616-93-7) and 5-methyl-2-anilino analogs. In such screens, differential inhibition percentages against non-receptor tyrosine kinases (EC 2.7.10.2) or PI5P4K can be attributed to the distinct electronic and steric character at the pyrimidine 6-position [1]. The 6-CF₃ compound serves as the electron-withdrawing comparator in a matrix that includes the electron-donating 6-phenyl compound, enabling deconvolution of substituent-dependent kinase selectivity.

Fragment-Based and Substructure Deconvolution Studies for HIV-1 NNRTI Development

For medicinal chemistry teams engaged in diarylpyrimidine (DAPY) NNRTI optimization, this compound provides a substructure control representing the isolated cyclopropylsulfonyl-piperazine-pyrimidine domain [1]. By comparing the binding affinity and antiviral activity of the fragment (this compound) against full DAPY NNRTI leads such as compound 11b1, researchers can quantify the binding energy contribution of the 2,4-diaryl substitution pattern versus the core scaffold [1]. This fragment-level SAR is valuable for scaffold-hopping and lead optimization campaigns targeting HIV-1 reverse transcriptase or related viral polymerases.

CNS Drug Discovery: CF₃-Pyrimidine Bioisostere Evaluation

In CNS drug discovery programs seeking to replace metabolically labile phenyl rings, the 6-CF₃-pyrimidine core of this compound represents a bioisosteric replacement strategy [1]. The compound can be used as a synthetic intermediate or as a reference standard in assays evaluating metabolic stability (microsomal clearance), CYP inhibition, and blood-brain barrier permeability. The 6-CF₃ substitution is expected to confer reduced oxidative metabolism relative to the 6-phenyl analog (CAS 1351616-93-7) [1], making it a relevant comparator in CNS lead optimization cascades.

Chemical Library Expansion and Diversity-Oriented Synthesis

Procurement teams building focused screening libraries around the piperazinyl-pyrimidine chemotype should include CAS 2034264-04-3 as a distinct chemical entry point that diversifies the substitution space at the 6-position. Compared to the more commonly cataloged 6-phenyl analog (CAS 1351616-93-7), the 6-CF₃ variant introduces a different electronic, steric, and lipophilic profile [1]. This chemical diversity enhances the screening library's capacity to identify hits with novel selectivity profiles across kinase, GPCR, and ion channel target panels.

Quote Request

Request a Quote for 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.